molecular formula C19H28N2O3 B2744321 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one CAS No. 2309710-88-9

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one

Cat. No.: B2744321
CAS No.: 2309710-88-9
M. Wt: 332.444
InChI Key: UCYLOCGDIULFAZ-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypyrrolidine group, a piperidine ring, and a tolyloxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxypyrrolidine Group: This step involves the reaction of pyrrolidine with methanol under acidic conditions to introduce the methoxy group.

    Piperidine Ring Formation: The methoxypyrrolidine is then reacted with a suitable piperidine precursor under controlled conditions to form the piperidine ring.

    Tolyl Group Introduction: The final step involves the reaction of the intermediate compound with m-tolyl chloride in the presence of a base to form the tolyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permangan

Properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-15-4-3-5-17(12-15)24-14-19(22)20-9-6-16(7-10-20)21-11-8-18(13-21)23-2/h3-5,12,16,18H,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYLOCGDIULFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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